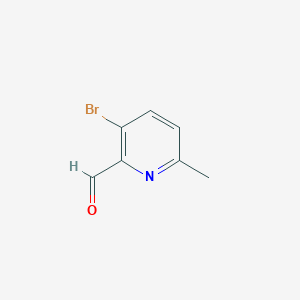
2,4-dibromo-1-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-(difluoromethyl)benzene, commonly known as 2,4-DBF, is a halogenated aromatic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile intermediate used in the synthesis of a variety of compounds and is also known to have a range of biological and physiological effects.
Scientific Research Applications
2,4-DBF is a valuable intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyrazoles. It has also been used in the synthesis of a variety of polymers and other materials.
Mechanism of Action
2,4-DBF is a halogenated aromatic compound, and it is known to undergo a range of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and Friedel-Crafts reactions. It can also be used as a catalyst in the synthesis of a range of compounds.
Biochemical and Physiological Effects
2,4-DBF is known to have a range of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, and it has also been found to have anti-inflammatory and analgesic effects. It has been found to have an inhibitory effect on the growth of certain cancer cells, and it has also been found to have an inhibitory effect on the growth of certain viruses.
Advantages and Limitations for Lab Experiments
2,4-DBF is a versatile compound, and it has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a relatively mild reagent, and it is generally well tolerated in laboratory experiments. However, it should be handled with caution, as it is a halogenated aromatic compound and can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for 2,4-DBF. These include further research into its biological and physiological effects, as well as further research into its use as a catalyst in the synthesis of a range of compounds. Additionally, further research into its use in the synthesis of polymers and other materials could be beneficial. Finally, further research into its use in the synthesis of pharmaceuticals, agrochemicals, and dyes could also be beneficial.
Synthesis Methods
2,4-DBF is synthesized by the reaction of 2,4-dibromobenzene and difluoromethylmagnesium bromide. The reaction is carried out in a solvent such as toluene or dichloromethane, and the reaction is typically carried out at room temperature. The reaction is generally considered to be a mild one, and it yields the desired product in excellent yields.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dibromo-1-(difluoromethyl)benzene involves the bromination of 1-(difluoromethyl)benzene followed by further bromination at the para position.", "Starting Materials": [ "1-(difluoromethyl)benzene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1-(difluoromethyl)benzene using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-1-(difluoromethyl)benzene.", "Step 2: Bromination of 2-bromo-1-(difluoromethyl)benzene using bromine in sulfuric acid and water to obtain 2,4-dibromo-1-(difluoromethyl)benzene." ] } | |
CAS RN |
1214352-24-5 |
Product Name |
2,4-dibromo-1-(difluoromethyl)benzene |
Molecular Formula |
C7H4Br2F2 |
Molecular Weight |
285.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




